COBALT CHLORIDE, DIHYDRATE)

Catalog No.
S1828243
CAS No.
16544-92-6
M.F
C12H24N2OSi2
M. Wt
0
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COBALT CHLORIDE, DIHYDRATE)

CAS Number

16544-92-6

Product Name

COBALT CHLORIDE, DIHYDRATE)

Molecular Formula

C12H24N2OSi2

Molecular Weight

0

Synonyms

COBALT CHLORIDE, DIHYDRATE)

Cobalt chloride dihydrate is an inorganic compound with the formula CoCl₂·2H₂O. It appears as a pink crystalline solid and is one of the hydrated forms of cobalt chloride, which also includes the hexahydrate and anhydrous forms. The compound is notable for its hygroscopic properties, meaning it can absorb moisture from the air, and it changes color upon hydration—turning from blue (anhydrous form) to pink when hydrated . Cobalt chloride dihydrate has a molecular weight of 165.87 g/mol and is classified as a substance of very high concern due to its potential carcinogenic effects .

, particularly hydration and dehydration processes. The primary reactions include:

  • Hydration Reaction:
    CoCl2+2H2OCoCl22H2O\text{CoCl}_2+2\text{H}_2\text{O}\rightarrow \text{CoCl}_2\cdot 2\text{H}_2\text{O}
    This reaction occurs when cobalt chloride is exposed to water.
  • Dehydration Reaction:
    CoCl22H2OCoCl2+2H2O\text{CoCl}_2\cdot 2\text{H}_2\text{O}\rightarrow \text{CoCl}_2+2\text{H}_2\text{O}
    Heating cobalt chloride dihydrate will remove water molecules, resulting in the formation of anhydrous cobalt chloride.
  • Complex Formation: Cobalt chloride can form complexes with various ligands, such as ammonia or phosphines, which can alter its reactivity and properties.

Cobalt chloride dihydrate can be synthesized through several methods:

  • Direct Reaction: Dissolving cobalt(II) hydroxide or cobalt(II) carbonate in hydrochloric acid results in the formation of cobalt chloride. The solution can then be evaporated to yield cobalt chloride dihydrate.
    Co OH 2+2HClCoCl2+2H2O\text{Co OH }_2+2\text{HCl}\rightarrow \text{CoCl}_2+2\text{H}_2\text{O}
  • Cooling Saturated Solutions: By cooling a saturated solution of cobalt chloride hexahydrate below 51.25 °C, cobalt chloride dihydrate can be precipitated out.
  • Controlled Hydration: The anhydrous form can be hydrated under controlled conditions to produce the dihydrate.

Studies on cobalt chloride dihydrate have revealed interactions with various biological systems:

  • Cellular Response to Hypoxia: Cobalt ions activate pathways that mimic low oxygen conditions, influencing gene expression related to survival under stress.
  • Toxicological Studies: Research indicates that prolonged exposure may lead to respiratory problems and skin sensitization due to its irritant properties .
  • Ecotoxicology: The compound poses risks to aquatic life, emphasizing the need for careful handling and disposal .

Cobalt Chloride DihydrateCoCl₂·2H₂OPinkDihydrateMoisture indicator, catalystsCobalt Chloride HexahydrateCoCl₂·6H₂OBlue/PinkHexahydrateMoisture indicator, electroplatingAnhydrous Cobalt ChlorideCoCl₂BlueAnhydrousCatalysts, pigmentsCobalt SulfateCoSO₄·7H₂OBlueHeptahydrateFertilizers

Cobalt chloride dihydrate's distinctive feature lies in its specific hydration state and color change properties that make it particularly useful as a moisture indicator compared to its counterparts. Its toxicity and potential health hazards further differentiate it from other less hazardous compounds like cobalt sulfate .

The discovery and development of cobalt compounds, including cobalt chloride dihydrate, traces back to the groundbreaking work of Swedish chemist Georg Brandt in the eighteenth century. Brandt achieved the distinction of being the first person to discover a metal unknown in ancient times when he successfully isolated and identified cobalt in 1730. This landmark discovery established the foundation for all subsequent research into cobalt chemistry and its various compounds, including the systematic study of cobalt chloride hydrates.

The theoretical understanding of cobalt chloride compounds, particularly their coordination behavior, received significant advancement through the pioneering work of Alfred Werner in the late nineteenth century. Werner developed the fundamental principles of coordination chemistry in 1893, proposing correct structures for coordination compounds containing complex ions. His research specifically examined cobalt chloride compounds and their interactions with various ligands, including ammonia. Werner's investigations revealed that cobalt chloride could form complex compounds with distinctive properties, and his work on hexamine cobalt chloride complexes provided crucial insights into the coordination behavior of cobalt species. These early studies laid the groundwork for understanding how cobalt chloride dihydrate interacts with other molecules and forms coordination complexes.

The specific study of cobalt chloride's spectroscopic properties and color changes gained momentum in the early twentieth century. Research conducted in 1933 documented the absorption spectrum changes of cobalt chloride in aqueous solution with varying concentrations of hydrochloric acid. This work demonstrated that the red color of aqueous cobalt chloride solutions could be attributed to the hexaaqua cobalt ion, while the blue color observed in concentrated hydrochloric acid presence was associated with tetrachlorocobaltate ion formation. These findings established important principles for understanding the coordination environment of cobalt in different chemical conditions.

The crystallographic characterization of cobalt chloride dihydrate advanced significantly with the development of modern analytical techniques. Detailed structural studies conducted between the 1950s and 1980s provided comprehensive data on the lattice parameters and crystal structure of the dihydrate form. These investigations revealed that the crystal unit cell dimensions contract anisotropically across different temperature ranges, with specific measurements documented for the monoclinic crystal system.

Cobalt chloride dihydrate (CoCl₂·2H₂O) crystallizes in the monoclinic crystal system [3]. This crystal system is characterized by three unequal axes with one oblique intersection, while the other two intersections are at right angles [5]. The unit cell parameters of cobalt chloride dihydrate have been determined through precise X-ray diffraction studies at various temperatures [3].

At room temperature (298 K), the unit cell dimensions of cobalt chloride dihydrate are as follows:

  • a₀ = 7.279 Å
  • b₀ = 8.553 Å
  • c₀ = 3.569 Å
  • β = 97.58° [3]

These parameters undergo anisotropic contraction when the temperature is lowered. At 5 K, the unit cell dimensions contract to:

  • a₀ = 7.206 Å
  • b₀ = 8.498 Å
  • c₀ = 3.564 Å
  • β = 97.60° [3]

The crystal structure of cobalt chloride dihydrate features cobalt ions in octahedral coordination [2]. Each cobalt center is coordinated to four doubly bridging chloride ligands, with the octahedron completed by a pair of mutually trans water ligands [2]. This arrangement creates a coordination polymer structure that extends throughout the crystal [2] [9].

Table 1: Unit Cell Parameters of Cobalt Chloride Dihydrate at Different Temperatures

ParameterValue at 298 KValue at 5 KChange (%)
a₀ (Å)7.2797.206-1.00
b₀ (Å)8.5538.498-0.64
c₀ (Å)3.5693.564-0.14
β (°)97.5897.60+0.02
Volume (ų)220.5216.8-1.68

The fractional atomic coordinates in the crystal structure at 5 K differ only slightly (by a maximum of four standard deviations) from those determined at room temperature, indicating that the basic structural arrangement remains stable across this temperature range [3].

Hydrogen Bonding Networks in the Dihydrate Form

The hydrogen bonding network in cobalt chloride dihydrate plays a crucial role in stabilizing its crystal structure and influencing its physical properties [9] [13]. The water molecules in the dihydrate form participate in an extensive network of hydrogen bonds that connect the coordination polymer chains [2].

In the crystal structure of cobalt chloride dihydrate, each water molecule forms hydrogen bonds with chloride ions from adjacent coordination chains [13] [15]. These hydrogen bonds can be categorized into two types:

  • O-H···Cl hydrogen bonds: These form between the hydrogen atoms of coordinated water molecules and chloride ions from neighboring chains [15]. These interactions help to stabilize the three-dimensional structure of the crystal [9].

  • Intrachain hydrogen bonds: These occur between water molecules and chloride ions within the same coordination chain, further stabilizing the polymer structure [13].

The hydrogen bonding network in cobalt chloride dihydrate creates a complex three-dimensional structure that contributes significantly to the stability and properties of the compound [9] [15]. The strength and directionality of these hydrogen bonds influence the thermal stability and phase transition behavior of the material [11].

The hydrogen bonding pattern in cobalt chloride dihydrate differs significantly from that observed in other hydrates of cobalt chloride, contributing to its unique violet-blue color and distinct physical properties [9] [12].

Comparative Analysis with Other Hydrates (Hexahydrate, Anhydrous)

Cobalt chloride exists in several hydrated forms, with the dihydrate (CoCl₂·2H₂O), hexahydrate (CoCl₂·6H₂O), and anhydrous (CoCl₂) forms being the most well-characterized [2] [12]. These different hydrates exhibit distinct structural features, colors, and physical properties [9].

Structural Differences

The dihydrate form (CoCl₂·2H₂O) features cobalt ions in octahedral coordination with four bridging chloride ligands and two trans water molecules [2]. This creates a coordination polymer structure with extensive hydrogen bonding [9].

In contrast, the hexahydrate form (CoCl₂·6H₂O) contains the neutral molecule trans-CoCl₂(H₂O)₄ and two additional water molecules of crystallization [2]. The cobalt ion is surrounded by four water molecules in the equatorial positions and two chloride ions in the axial positions [2] [9].

The anhydrous form (CoCl₂) adopts the cadmium chloride structure at room temperature, with each cobalt ion surrounded by six chloride ions in an octahedral arrangement [2] [5]. At higher temperatures (around 706°C), the coordination is believed to change to tetrahedral [2].

Color Differences

One of the most striking differences between these hydrates is their color:

  • Anhydrous cobalt chloride (CoCl₂) is blue [9] [12]
  • Cobalt chloride dihydrate (CoCl₂·2H₂O) is violet-blue or purple [9] [12]
  • Cobalt chloride hexahydrate (CoCl₂·6H₂O) is pink or rose-red [9] [12]

These color changes are due to differences in the coordination environment around the cobalt ion and are often used as indicators for humidity levels [9] [11].

Physical Properties

Table 2: Comparison of Physical Properties of Cobalt Chloride Hydrates

PropertyAnhydrous (CoCl₂)Dihydrate (CoCl₂·2H₂O)Hexahydrate (CoCl₂·6H₂O)
ColorBlueViolet-bluePink/Rose-red
Density (g/cm³)3.3562.4771.924
Melting Point (°C)73510086
Crystal SystemTrigonal (R3m)MonoclinicMonoclinic
Coordination GeometryOctahedralOctahedralOctahedral

The transition between these hydrates occurs through the progressive addition or removal of water molecules, which can be induced by changes in humidity or temperature [11] [12]. The dihydrate form represents an intermediate state between the anhydrous and hexahydrate forms [11].

Polymorphism and Phase Transitions

Cobalt chloride dihydrate exhibits interesting polymorphic behavior and undergoes several phase transitions as a function of temperature and pressure [3] [11]. These transitions involve changes in the crystal structure, coordination environment, or hydration state [12].

Temperature-Induced Phase Transitions

A very small anomaly has been observed in the b₀ lattice parameter of cobalt chloride dihydrate near its Néel temperature (the temperature at which antiferromagnetic ordering occurs) [3]. This subtle structural change is associated with magnetic ordering in the crystal [3].

When heated, cobalt chloride dihydrate undergoes dehydration transitions, first converting to the anhydrous form at around 100°C [11] [12]:

CoCl₂·2H₂O → CoCl₂ + 2H₂O

This dehydration process is reversible, and the dihydrate can be reformed by exposing anhydrous cobalt chloride to water vapor [11]. The transition between the dihydrate and hexahydrate forms occurs at around 51.25°C in aqueous solution [17]:

CoCl₂·2H₂O + 4H₂O → CoCl₂·6H₂O

Pressure-Induced Phase Transitions

Under high pressure, cobalt chloride dihydrate can undergo structural phase transitions that affect its crystal parameters and coordination geometry [3]. These high-pressure phases have different unit cell parameters and potentially different space groups [3] [10].

Polymorphic Forms

While cobalt chloride dihydrate itself does not exhibit multiple polymorphic forms at ambient conditions, related cobalt compounds with similar coordination environments have shown conformational polymorphism [10] [23]. For example, some cobalt(II) complexes can crystallize in different space groups with variations in the orientation of ligands and hydrogen bonding patterns [10] [23].

Industrial production of cobalt chloride dihydrate primarily relies on four established methodologies, each optimized for specific raw material availability and production scale requirements. The most prevalent industrial approach involves cobalt metal dissolution in hydrochloric acid, which represents the backbone of large-scale manufacturing operations [2].

The direct dissolution method utilizes metallic cobalt as the primary feedstock, employing the fundamental reaction: Co + 2HCl → CoCl₂ + H₂. This process typically operates at temperatures between 80-90°C and achieves yields of 95-98% [2]. The reaction mechanism involves the oxidation of cobalt metal by hydrochloric acid, resulting in the formation of cobalt chloride solution and hydrogen gas evolution. Industrial implementations incorporate sophisticated gas handling systems to manage hydrogen production safely while maintaining consistent reaction conditions [3].

Cobalt carbonate conversion represents another significant industrial pathway, particularly advantageous when cobalt carbonate feedstock is readily available. The process follows the reaction: CoCO₃ + 2HCl → CoCl₂ + CO₂ + H₂O, operating at moderate temperatures of 25-60°C with yields ranging from 90-95% [2] [4]. This method requires careful control of acid addition rates to prevent excessive foaming from carbon dioxide evolution, which can compromise product quality and process efficiency [5].

The cobalt hydroxide conversion method employs cobalt hydroxide as the starting material, following the reaction: Co(OH)₂ + 2HCl → CoCl₂ + 2H₂O. This approach operates at similar temperature ranges (25-60°C) and achieves yields of 92-96% [2]. The process benefits from the absence of gas evolution, simplifying reactor design and operational control systems.

Cobalt oxide dissolution serves as an alternative industrial route, particularly when cobalt oxide is available as a byproduct from other metallurgical processes. The reaction CoO + 2HCl → CoCl₂ + H₂O proceeds at temperatures of 60-80°C, achieving yields of 90-95% [2]. This method requires higher temperatures compared to hydroxide conversion due to the greater stability of the oxide matrix.

Industrial crystallization processes for obtaining the dihydrate form require precise temperature and humidity control. The transition from solution to crystalline dihydrate involves controlled cooling and specific atmospheric conditions to ensure proper hydration levels [6]. Modern industrial facilities employ multi-stage crystallization systems that maintain optimal conditions for dihydrate formation while minimizing the formation of other hydrate variants.

Laboratory Synthesis via Controlled Dehydration

Laboratory synthesis of cobalt chloride dihydrate through controlled dehydration represents a precise methodology for obtaining research-grade material with specific hydration characteristics. This approach typically begins with cobalt chloride hexahydrate as the starting material, employing systematic dehydration procedures to achieve the desired dihydrate form [7] [8].

The controlled dehydration process involves multiple distinct stages, each characterized by specific temperature ranges and thermodynamic parameters. The initial stage converts hexahydrate to tetrahydrate through the removal of two water molecules at temperatures between 52-56°C, with an associated enthalpy change of 81.5 kJ/mol [9] [10]. This transformation exhibits a characteristic color change from pink to purple, serving as a visual indicator of the dehydration progress [7] [8].

The subsequent dehydration step involves the conversion of tetrahydrate to dihydrate, occurring at temperatures of 87-100°C with a significantly lower enthalpy requirement of 19.8 kJ/mol [9] [10]. This stage demonstrates the varying binding energies of water molecules within the crystal structure, with the first four water molecules being more easily removed compared to the final two coordination water molecules [9].

Temperature control protocols for laboratory synthesis require maintaining precise thermal conditions throughout the dehydration process. Rapid heating can lead to non-uniform water loss and crystal defects, while insufficient heating may result in incomplete dehydration [11]. Optimal laboratory protocols employ gradual heating rates of 2-5°C per minute, allowing equilibrium establishment at each dehydration stage [12].

Atmospheric control plays a crucial role in laboratory synthesis, as humidity levels directly influence the final hydration state of the product. Controlled atmosphere chambers maintain specific relative humidity levels to prevent rehydration during the cooling phase [11]. Research-grade synthesis typically employs nitrogen or argon atmospheres with controlled moisture content to ensure consistent product formation [12].

The kinetic aspects of laboratory dehydration involve understanding the mechanisms controlling water molecule removal. The process follows first-order kinetics for each dehydration stage, with activation energies varying according to the specific water coordination environment [9]. The first dehydration step exhibits lower activation energy due to the removal of loosely bound crystallization water, while subsequent steps require higher activation energies for the removal of coordination water molecules [9].

Purification Strategies for Research-Grade Material

Research-grade cobalt chloride dihydrate requires exceptional purity levels, necessitating sophisticated purification strategies that address various contamination sources. The primary purification approaches encompass recrystallization techniques, solvent extraction methods, oxidation-neutralization processes, selective precipitation, and ion exchange procedures [13] [14] [15].

Recrystallization serves as the fundamental purification technique for research-grade material, employing controlled dissolution and crystallization cycles to eliminate impurities. The process utilizes the differential solubility characteristics of cobalt chloride and common impurities in various solvent systems [2]. High-purity distilled water serves as the primary recrystallization medium, with temperature cycling between 80-90°C for dissolution and 20-25°C for crystallization [2]. This method achieves purity levels of 98-99% and remains cost-effective for laboratory-scale operations.

Solvent extraction purification employs organic solvents to selectively remove organic contaminants and certain metal impurities from cobalt chloride solutions. The process utilizes the differential distribution coefficients of various species between aqueous and organic phases [16] [17]. Common extraction systems include tributyl phosphate in kerosene or methyltrioctylammonium chloride in organic diluents [16]. These methods achieve purity levels of 99-99.5% and prove particularly effective for removing organic impurities that cannot be eliminated through recrystallization alone.

Oxidation-neutralization processes target specific metallic impurities, particularly iron and manganese, which commonly contaminate cobalt sources. The process employs hydrogen peroxide as an oxidizing agent to convert ferrous and manganous ions to their higher oxidation states, followed by selective precipitation using sodium hydroxide [15]. This method achieves purity levels of 99.2-99.8% and proves essential for eliminating transition metal contaminants that interfere with research applications.

Selective precipitation techniques address heavy metal impurities such as copper and lead through the controlled addition of sulfiding agents. Hydrogen sulfide or sodium sulfide precipitation selectively removes these contaminants as insoluble sulfides, while cobalt remains in solution [15]. This method achieves exceptional purity levels of 99.5-99.9% but requires careful handling of toxic sulfiding agents and sophisticated waste management systems.

Ion exchange purification represents the most sophisticated approach for achieving ultra-high purity levels exceeding 99.9%. The process employs specialized ion exchange resins to selectively remove trace ionic impurities, particularly alkaline earth metals such as calcium and magnesium [15]. Cation exchange resins loaded with hydrogen ions exchange trace metal contaminants for hydrogen ions, which are subsequently neutralized. This method requires significant capital investment and operational expertise but delivers the highest purity levels available for research applications.

The purification sequence for research-grade material typically combines multiple techniques in a systematic approach. Initial treatment employs oxidation-neutralization to remove iron and manganese, followed by selective precipitation for heavy metals, and concluding with ion exchange for trace impurities [15]. This multi-step approach ensures comprehensive contaminant removal while maintaining high product yields.

Role of Solvent Systems in Hydrate Formation

The formation of specific cobalt chloride hydrates depends critically on the solvent system composition, with water activity and co-solvent interactions determining the final hydration state. Understanding these relationships enables precise control over hydrate formation and represents a fundamental aspect of synthesis optimization [18] [19].

Pure water systems favor the formation of hexahydrate structures due to the high water activity and abundant coordination sites. In aqueous solution, cobalt ions exist predominantly as [Co(H₂O)₆]²⁺ complexes, which readily crystallize as the hexahydrate form upon solvent evaporation [4] [18]. The hexahydrate exhibits characteristic pink coloration and represents the most stable form under ambient humidity conditions [8] [20].

Ethanol-water mixtures provide intermediate water activity levels that favor dihydrate formation, particularly at ethanol concentrations of 50-70% by volume. The reduced water activity limits the number of water molecules available for coordination, promoting the formation of dihydrate structures with characteristic purple coloration [19]. These systems require careful composition control to maintain consistent hydration levels throughout the crystallization process.

Methanol-water systems at concentrations of 70-30% methanol-water demonstrate optimal conditions for dihydrate formation. The methanol co-solvent reduces water activity while maintaining sufficient solubility for cobalt chloride dissolution [19]. These systems exhibit slower crystallization rates compared to pure water, resulting in higher crystal quality and more uniform hydration states.

Acetone-water mixtures at 30-70% acetone-water ratios continue to favor hexahydrate formation due to the relatively high water content. However, the presence of acetone influences crystallization kinetics, typically accelerating nucleation and growth rates [19]. This system proves useful for rapid hexahydrate production but may compromise crystal quality due to the enhanced crystallization rate.

Concentrated hydrochloric acid systems promote the formation of anhydrous or low-hydration cobalt chloride due to the competing coordination of chloride ions. The equilibrium [Co(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CoCl₄]²⁻ + 6H₂O shifts toward the tetrachlorocobaltate complex in high chloride concentrations, resulting in blue coloration and reduced hydration [21] [18]. These systems enable the production of anhydrous or dihydrate forms directly from solution.

Thermodynamic considerations governing solvent system effects involve the balance between hydration energy and crystal lattice energy. The stability of specific hydrate forms depends on the chemical potential of water in the solvent system, with lower water activities favoring lower hydration states [22]. The enthalpy of hydration varies significantly between different hydrate forms, with hexahydrate formation being most thermodynamically favorable in high water activity environments [10].

Kinetic factors in solvent systems influence both nucleation and growth processes during hydrate formation. Viscosity variations in different solvent mixtures affect molecular mobility and crystallization rates, while co-solvent interactions can modify the solvation shell structure around cobalt ions [19]. Understanding these kinetic effects enables optimization of crystallization conditions for specific hydrate forms.

Dates

Last modified: 07-20-2023

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